Met-Enkephalin-Arg-Phe (Tyr-Gly-Gly-Phe-Met-Arg-Phe), also known as MERF or YGGFMRF, is a naturally occurring heptapeptide belonging to the enkephalin family of endogenous opioid peptides. [, , ] It is found in various tissues, including the brain, adrenal glands, and pituitary gland, and plays a significant role in pain modulation, stress response, and other physiological processes. [, , , , ] MERF is a cleavage product of the proenkephalin A precursor molecule. [, , ]
Met-enkephalin-Arg-Phe is synthesized from the precursor polypeptide proenkephalin through proteolytic cleavage. This process involves prohormone convertases that cleave proenkephalin into smaller peptides, with subsequent processing by carboxypeptidase E to yield Met-enkephalin-Arg-Phe. It is predominantly found in the central nervous system and adrenal medulla .
The synthesis of Met-enkephalin-Arg-Phe can be achieved through various methodologies, including solid-phase peptide synthesis and solution-phase peptide synthesis. One effective approach utilizes the solution-phase synthesis methodology with specific protective groups for amino acids to prevent unwanted reactions during synthesis .
In a typical synthesis process:
This method allows for robust and stable coupling of amino acids without structural deformities during the process .
The molecular structure of Met-enkephalin-Arg-Phe can be represented as follows:
This structure indicates that it consists of seven amino acids linked by peptide bonds.
The molecular weight of Met-enkephalin-Arg-Phe is approximately 1007.16 g/mol. The presence of both hydrophilic (e.g., Arginine) and hydrophobic (e.g., Methionine) residues contributes to its unique interaction properties with receptors in biological systems.
Met-enkephalin-Arg-Phe undergoes various biochemical reactions primarily involving its binding to opioid receptors. These interactions can lead to downstream signaling cascades that modulate pain perception and other physiological responses.
Upon binding to opioid receptors, Met-enkephalin-Arg-Phe can activate intracellular signaling pathways involving G-proteins, leading to inhibition of adenylate cyclase activity and modulation of ion channel activity. This results in decreased neuronal excitability and reduced pain transmission .
The mechanism of action for Met-enkephalin-Arg-Phe involves its binding affinity for delta-opioid receptors. Upon binding:
Research indicates that Met-enkephalin-Arg-Phe has differential effects on various opioid receptors (mu, delta, kappa), influencing their expression levels over time during chronic administration .
Met-enkephalin-Arg-Phe is typically a white powder at room temperature. It is soluble in water and exhibits stability under physiological conditions but has a relatively short half-life due to rapid enzymatic degradation.
The compound's chemical properties include:
These properties make it suitable for various experimental applications but limit its clinical use due to rapid metabolism .
Met-enkephalin-Arg-Phe has been extensively studied for its potential therapeutic applications in pain management and mood disorders. Its role as an agonist at opioid receptors makes it a candidate for research into new analgesics that could provide effective pain relief with fewer side effects compared to traditional opioids . Additionally, ongoing research aims to develop more stable analogs that retain efficacy while minimizing rapid degradation in vivo.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: